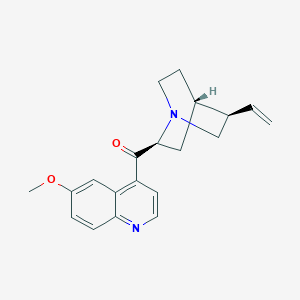

Quininone

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCUPVBYYAMIL-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871567 | |

| Record name | Quininone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-31-1 | |

| Record name | (8α)-6′-Methoxycinchonan-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quininone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quininone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α)-6'-methoxycinchonan-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956671AJG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Lynchpin of Bioenergetics: A Technical Guide to the Role of Quinones in Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinones are fundamental, lipid-soluble molecules that operate at the heart of cellular energy conversion. This technical guide provides an in-depth exploration of the multifaceted role of quinones in cellular respiration, with a primary focus on their indispensable function as mobile electron carriers within the electron transport chain (ETC). We delve into the structural diversity of quinones, their precise localization within mitochondrial and bacterial membranes, and the intricate mechanisms that govern their redox cycling, including the critical Q-cycle. This document further presents key quantitative data, detailed experimental protocols for their study, and visual representations of their function in bioenergetic and signaling pathways, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Ubiquitous Electron Shuttles

Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione (B5365651) structure. In biological systems, these molecules are not merely static structural components but are dynamic participants in a vast array of redox reactions essential for life.[1] Their principal role is to serve as mobile electron carriers in the electron transport chains of both mitochondrial respiration and photosynthesis.[2]

The lipophilic nature of quinones, conferred by their isoprenoid side chain, allows them to diffuse freely within the lipid bilayer of membranes, a feature critical for their function in shuttling electrons between large, relatively immobile protein complexes.[2] This guide will primarily focus on ubiquinone (Coenzyme Q) in the context of mitochondrial cellular respiration, with comparative insights from other biologically significant quinones such as plastoquinone (B1678516) in photosynthesis and menaquinone in bacterial systems.

Types of Biologically Active Quinones and Their Cellular Localization

The diversity of quinone structures reflects their adaptation to different metabolic contexts and organisms. The most well-characterized quinones in cellular respiration include:

-

Ubiquinone (Coenzyme Q): Found in the inner mitochondrial membrane of eukaryotes and the plasma membrane of most aerobic bacteria.[3][4] It is characterized by a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) headgroup and a variable-length isoprenoid tail, with Coenzyme Q10 (UQ-10) being the predominant form in humans.[5]

-

Plastoquinone (PQ): Located in the thylakoid membrane of chloroplasts in plants and cyanobacteria, it is a crucial component of the photosynthetic electron transport chain.[6] Structurally similar to ubiquinone, it has two methyl groups instead of methoxy (B1213986) groups on the benzoquinone ring.[6]

-

Menaquinone (Vitamin K2): Utilized by many bacteria, particularly in anaerobic respiration, due to its lower redox potential compared to ubiquinone.[7][8] It possesses a 2-methyl-1,4-naphthoquinone ring.

These quinones are strategically positioned within their respective membranes to efficiently accept electrons from donor complexes and donate them to acceptor complexes.

The Core Function: Electron Transport and Proton Pumping

The primary role of quinones in cellular respiration is to act as a mobile link in the electron transport chain, transferring electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[3] This process is tightly coupled to the translocation of protons across the inner mitochondrial membrane, generating the proton-motive force that drives ATP synthesis.

The function of ubiquinone can be summarized in a two-electron, two-proton redox cycle. The fully oxidized form, ubiquinone (Q) , can accept one electron and one proton to form a partially reduced, unstable intermediate called a semiquinone (QH•) . The acceptance of a second electron and proton results in the fully reduced form, ubiquinol (B23937) (QH2) .[9] It is this ability to exist in three distinct redox states that underpins its function as an electron and proton carrier.

The Q-Cycle: A Mechanism for Proton Pumping

The transfer of electrons from ubiquinol to Complex III and the subsequent reduction of cytochrome c occurs via a sophisticated mechanism known as the Q-cycle.[10] This process, first proposed by Peter Mitchell, explains the observed stoichiometry of four protons translocated for every two electrons transferred through Complex III.

The Q-cycle involves two distinct binding sites for ubiquinone on Complex III: the Qo site near the intermembrane space and the Qi site near the mitochondrial matrix. The cycle proceeds in two rounds:

-

Round 1: A ubiquinol molecule from the membrane pool binds to the Qo site and is oxidized. One of its two electrons is transferred to the Rieske iron-sulfur protein and then to cytochrome c1, ultimately reducing a molecule of cytochrome c. The second electron is transferred through the two heme groups of cytochrome b to a ubiquinone molecule bound at the Qi site, reducing it to a semiquinone radical. The two protons from the oxidized ubiquinol are released into the intermembrane space.

-

Round 2: A second ubiquinol molecule binds to the Qo site and is similarly oxidized. One electron again reduces a second molecule of cytochrome c, and the two protons are released. The second electron is transferred to the semiquinone radical at the Qi site, which, upon picking up two protons from the matrix, is fully reduced to ubiquinol. This newly formed ubiquinol is then released back into the membrane pool.

This intricate cycle ensures that for every two electrons transferred to cytochrome c, four protons are pumped into the intermembrane space, contributing significantly to the proton gradient.

Quantitative Data on Quinone Function

The efficiency and directionality of electron flow are dictated by the redox potentials of the participating molecules. The following table summarizes key quantitative data for biologically relevant quinones.

| Quinone Type | Location | Concentration | Redox Potential (E'₀, mV) |

| Ubiquinone (UQ) | Inner Mitochondrial Membrane | ~10-fold molar excess over Complex I[11] | +113[12] |

| Plastoquinone (PQ) | Thylakoid Membrane | ~20 molecules per 1000 chlorophyll (B73375) molecules[1] | +100[10] |

| Menaquinone (MK) | Bacterial Plasma Membrane | Variable | -74[12] |

| Demethylmenaquinone (DMK) | Bacterial Plasma Membrane | Variable | +36[12] |

Note: Redox potentials can vary depending on the specific molecular environment and pH.

Beyond Electron Transport: Quinones in Cellular Signaling

The redox state of the quinone pool (the ratio of reduced to oxidized forms) serves as a sensitive indicator of the metabolic state of the cell and can initiate signaling cascades.[9]

Redox Sensing and Regulation

In bacteria, the Arc two-component system is a prime example of quinone-mediated redox sensing.[13] Under aerobic conditions, the oxidized state of the quinone pool inhibits the autophosphorylation of the sensor kinase ArcB, thereby preventing the activation of the response regulator ArcA.[14][15] When oxygen becomes limiting, the quinone pool becomes more reduced, relieving the inhibition of ArcB and leading to the transcriptional regulation of genes involved in anaerobic metabolism.[13]

Generation of Reactive Oxygen Species (ROS)

During electron transport, a small percentage of electrons can leak from the chain and prematurely react with molecular oxygen to form superoxide (B77818) (O2•−), a reactive oxygen species (ROS). The semiquinone intermediate (QH•) is a major source of this electron leakage, particularly at Complex I and Complex III.[16] While excessive ROS production leads to oxidative stress and cellular damage, at low levels, ROS can function as important signaling molecules in various cellular processes, including adaptation to stress and apoptosis.[17]

Experimental Protocols

The study of quinones requires specific methodologies to isolate, quantify, and assess their functional state.

Isolation of Mitochondria from Cultured Cells

Objective: To obtain a purified and functionally intact mitochondrial fraction from cultured mammalian cells for subsequent quinone analysis.

Materials:

-

Cell culture flasks (75 cm²) with 70-80% confluent cells

-

Ice-cold Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease inhibitors)

-

Mitochondrial Isolation Buffer (MIB; e.g., 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, pH 7.4, 1 mM EGTA, with protease inhibitors)

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge and microcentrifuge

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 5 volumes of hypotonic buffer and incubate on ice for 15 minutes to allow the cells to swell.

-

Homogenize the swollen cells using a pre-chilled Dounce homogenizer with 10-15 gentle strokes.

-

Immediately add an equal volume of 2X MIB to the homogenate to restore isotonicity.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB.

-

Determine the protein concentration of the mitochondrial suspension.

Quantification of Coenzyme Q10 by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of Coenzyme Q10 in biological samples.

Materials:

-

Biological sample (e.g., isolated mitochondria, plasma, tissue homogenate)

-

Internal standard (e.g., Coenzyme Q9 for human samples)

-

Precipitating agent (e.g., 1-propanol (B7761284) or ethanol)

-

Extraction solvent (e.g., n-hexane)

-

HPLC system with a C18 reverse-phase column and a UV or electrochemical detector

-

Mobile phase (e.g., a mixture of ethanol, methanol, and perchloric acid)

Procedure:

-

Sample Preparation:

-

To 100 µL of sample, add a known amount of internal standard.

-

Add 500 µL of cold 1-propanol to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

-

Extraction:

-

Transfer the supernatant to a new tube.

-

Add 1 mL of n-hexane and vortex for 2 minutes to extract the Coenzyme Q10.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane (B92381) layer to a clean tube.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a small, known volume of mobile phase.

-

Inject an aliquot of the reconstituted sample into the HPLC system.

-

Separate the components using an isocratic flow of the mobile phase.

-

Detect Coenzyme Q10 by UV absorbance at 275 nm.

-

Quantify the amount of Coenzyme Q10 by comparing its peak area to that of the internal standard and a standard curve.[18][19]

-

Visualizing Quinone Function and Pathways

The Role of Ubiquinone in the Mitochondrial Electron Transport Chain

Caption: Ubiquinone (Q Pool) shuttles electrons from Complex I and II to Complex III.

The Q-Cycle Mechanism in Complex III

Caption: The Q-cycle facilitates proton pumping across the inner mitochondrial membrane.

Quinone-Mediated ROS Signaling

Caption: Electron leakage from the quinone pool generates ROS, initiating signaling cascades.

Conclusion and Future Directions

Quinones are far more than simple electron carriers; they are central hubs in cellular metabolism, integrating electron transport with proton pumping and redox signaling. Their unique ability to exist in multiple redox states allows them to participate in a diverse range of biological processes, from the fundamental generation of ATP to the nuanced regulation of gene expression.

For drug development professionals, the enzymes that synthesize and reduce quinones, as well as the quinone-binding sites on the ETC complexes, represent promising therapeutic targets. Modulating quinone metabolism or its interaction with other cellular components could offer novel strategies for treating a variety of diseases, including mitochondrial disorders, neurodegenerative diseases, and cancer.

Future research will undoubtedly continue to uncover new roles for quinones in cellular physiology and pathophysiology. A deeper understanding of the regulation of the quinone pool, its interaction with other cellular redox systems, and the specific downstream effects of quinone-mediated signaling will be critical for harnessing their therapeutic potential. This guide provides a foundational framework for these ongoing and future investigations into the vital world of quinones.

References

- 1. plastoquinone/chlorophyll ratio in thylakoid - Plants - BNID 103375 [bionumbers.hms.harvard.edu]

- 2. Electron transport chain - Wikipedia [en.wikipedia.org]

- 3. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of Lipoquinones: Properties, Synthesis, and Membrane Location of Ubiquinones, Plastoquinones, and Menaquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coenzyme Q10 administration increases brain mitochondrial concentrations and exerts neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plastoquinone - Wikipedia [en.wikipedia.org]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. eaglebio.com [eaglebio.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. The function of coenzyme Q in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a quinone-sensitive redox switch in the ArcB sensor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinones as the redox signal for the arc two-component system of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Generation of reactive oxygen species by the mitochondrial electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. smj.org.sa [smj.org.sa]

- 19. Systematic literature review of different methods for sample preparation for the quantification of coenzyme Q10 in human blood samples by HPLC | UFL Forschungsportal [forschungsportal.ufl.li]

Discovery of Novel Quinone Compounds from Marine Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine environment, with its immense biodiversity, represents a vast and largely untapped resource for the discovery of novel bioactive compounds. Among these, quinone derivatives have emerged as a particularly promising class of molecules, exhibiting a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the discovery of novel quinone compounds from marine organisms, with a focus on their isolation, characterization, and biological evaluation. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of natural product discovery and medicinal chemistry.

Novel Quinone Compounds from Marine Sources: A Summary of Bioactivity

Marine organisms, particularly sponges and marine-derived fungi, are prolific producers of structurally diverse quinone compounds.[1][2] These include anthraquinones, sesquiterpenoid quinones, and benzoquinones, many of which have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The following tables summarize the quantitative data on the bioactivity of selected novel quinone compounds isolated from marine sources.

Table 1: Cytotoxicity of Novel Sesquiterpenoid Quinones from Marine Sponges

| Compound | Marine Source | Cancer Cell Line | IC50 (µM) | Reference |

| Dysiquinol D | Dysidea avara | Human myeloma (NCI-H929) | 2.8 | [4] |

| 20-demethoxy-20-isopentylaminodactyloquinone D | Dactylospongia elegans | Human prostate cancer (DU145) | 2.33 | [3] |

| 20-demethoxy-20-isobutylaminodactyloquinone D | Dactylospongia elegans | Human pancreatic cancer (SW1990) | 3.56 | [3] |

| 19-methoxy-dictyoceratin-A | Dactylospongia elegans | Human liver cancer (Huh7) | 17.4 | [5] |

| Arenarone | Dysidea arenaria | P-388 leukemia | 1.7 µg/mL | [5] |

| Smenospongine | Spongia pertusa | Human leukemia (U937) | 1.5 | [6] |

| Smenospongiadine | Spongia pertusa | Human leukemia (U937) | 0.6 | [6] |

Table 2: Bioactivity of Other Novel Marine-Derived Quinones

| Compound | Marine Source | Biological Activity | Quantitative Data | Reference |

| 2-amino-6-hydroxy-[1][7]-benzoquinone | Deep-sea hydrothermal vent bacterium Geobacillus sp. E263 | Apoptosis induction in gastric and breast cancer cells | Triggers apoptosis | [7] |

| Dysiquinol D | Dysidea avara | NF-κB inhibitory activity | IC50 = 0.81 µM | [4] |

| Popolohuanone H | Dactylospongia elegans | IL-6 inhibitory activity | Potent inhibition at 10 µM | [8] |

| Arenarol | Dysidea arenaria | DPPH radical scavenging | IC50 = 19 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel marine quinone compounds.

Isolation and Purification of Sesquiterpenoid Quinones from Marine Sponges (e.g., Dysidea avara)

This protocol is a representative example for the isolation of sesquiterpenoid quinones, such as dysiquinol D, from a marine sponge.

-

Sample Collection and Preparation: Collect specimens of the marine sponge Dysidea avara by scuba diving. Freeze the collected samples immediately and then freeze-dry them. Grind the dried sponge material into a powder.[9]

-

Extraction: Extract the powdered sponge material exhaustively with a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) (1:1, v/v) at room temperature. Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[10]

-

Solvent Partitioning: Suspend the crude extract in 90% aqueous MeOH and partition it against n-hexane. Separate the 90% aqueous MeOH layer and dilute it with H2O to 50% aqueous MeOH, then partition it against CH2Cl2. Concentrate the CH2Cl2-soluble fraction.

-

Column Chromatography:

-

Subject the CH2Cl2-soluble fraction to silica (B1680970) gel vacuum liquid chromatography (VLC) using a stepwise gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).

-

Further purify the bioactive fractions using silica gel column chromatography with a gradient of n-hexane/EtOAc.

-

-

High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the compounds of interest using reversed-phase preparative HPLC (e.g., C18 column) with a suitable solvent system (e.g., gradient of MeOH/H2O or acetonitrile/H2O) to yield the pure quinone compounds.[10]

-

Structure Elucidation: Determine the structures of the isolated pure compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[8][11]

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[12]

-

Cell Seeding: Seed human cancer cell lines (e.g., NCI-H929, DU145, SW1990, Huh7) in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[12]

-

Compound Treatment: Prepare stock solutions of the isolated quinone compounds in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

NF-κB Inhibitory Activity: Luciferase Reporter Assay

This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14]

-

Cell Transfection and Seeding: Co-transfect a human cancer cell line (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[15]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control. Determine the IC50 value for NF-κB inhibition.

Intracellular Reactive Oxygen Species (ROS) Detection: DCFDA Assay

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).[1]

-

Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line) in a 96-well black, clear-bottom plate and allow the cells to adhere overnight.

-

DCFDA Loading: Wash the cells with warm PBS. Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[2]

-

Compound Treatment: Wash the cells with PBS and then treat them with different concentrations of the quinone compounds in culture medium. Include a positive control for ROS induction (e.g., H2O2).

-

Fluorescence Measurement: After the desired treatment time (e.g., 1-2 hours), measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[16]

-

Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel cytotoxicity assay or by staining with a nuclear dye like Hoechst). Express the results as a fold change in ROS production compared to the untreated control.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the discovery and evaluation of novel marine quinone compounds.

Figure 1: General workflow for the discovery of bioactive quinone compounds.

Figure 2: Inhibition of the NF-κB signaling pathway by marine quinones.

Figure 3: Workflow for intracellular ROS detection using the DCFDA assay.

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. scribd.com [scribd.com]

- 3. bowdish.ca [bowdish.ca]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Recent Updates on Terpenoids and Other Bioactive Constituents of Marine Sponges | MDPI [mdpi.com]

- 6. Sesquiterpene Quinones/Hydroquinones from the Marine Sponge Spongia pertusa Esper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Benzoquinone Compound Isolated from Deep-Sea Hydrothermal Vent Triggers Apoptosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Popolohuanones G - I, Dimeric Sesquiterpene Quinones with IL-6 Inhibitory Activity from the Marine Sponge Dactylospongia elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of sesquiterpenoids from sponge Dysidea avara and chemical modification of avarol as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Sesquiterpenoid aminoquinones from the marine sponge Dysidea sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. atcc.org [atcc.org]

- 14. lawdata.com.tw [lawdata.com.tw]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

Structure-Activity Relationship of Cytotoxic Quinones: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the cytotoxic effects of quinone compounds. It covers their primary mechanisms of action, the influence of chemical structure on biological activity, and key signaling pathways involved in quinone-induced cell death. Detailed experimental protocols and quantitative data are presented to support researchers in the field of anticancer drug development.

Core Mechanisms of Quinone Cytotoxicity

The cytotoxic effects of quinones are primarily attributed to two interconnected chemical properties: their ability to undergo redox cycling and their electrophilicity, which allows them to alkylate cellular macromolecules.[1][2]

-

Redox Cycling and Oxidative Stress : Quinones (Q) can be reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to form semiquinone radicals (Q•⁻).[3][4] In the presence of molecular oxygen (O₂), these radicals are readily oxidized back to the parent quinone, generating superoxide (B77818) anion radicals (O₂•⁻).[1][3] This process, known as futile redox cycling, leads to a massive production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[3][5] The resulting oxidative stress causes widespread damage to DNA, proteins, and lipids, ultimately triggering cell death pathways.[1][2]

-

Alkylation of Cellular Nucleophiles : As potent Michael acceptors, quinones can form covalent bonds with cellular nucleophiles.[2][3] Key targets include the thiol groups of cysteine residues in proteins and the cellular antioxidant glutathione (B108866) (GSH).[1][4] Depletion of GSH compromises the cell's antioxidant defenses, exacerbating oxidative stress.[1] Furthermore, the alkylation of critical proteins, such as enzymes and transcription factors, can disrupt essential cellular processes and contribute to cytotoxicity.[2][4] In rapidly dividing cancer cells, direct alkylation of DNA has also been identified as a mechanism of cell kill.[4][6]

Key Signaling Pathways in Quinone-Induced Cytotoxicity

Quinone-induced cellular damage activates several signaling cascades that converge on the induction of apoptosis, a form of programmed cell death.

Mitochondrial (Intrinsic) Apoptosis Pathway

The excessive ROS production from quinone redox cycling can inflict severe damage on mitochondria.[1] This leads to the dissipation of the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[1][7] Cytosolic cytochrome c triggers the assembly of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, primarily caspase-3, which orchestrate the systematic dismantling of the cell.[8][9][10] This pathway is also regulated by the Bcl-2 family of proteins; cytotoxic quinones can cause an upregulation of pro-apoptotic Bax and a downregulation of anti-apoptotic Bcl-2, further promoting mitochondrial permeabilization.[7][10]

Keap1/Nrf2 Antioxidant Response Pathway

The Keap1/Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[11] Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation. Quinones, acting as electrophiles, can covalently modify specific cysteine residues on Keap1.[11][12] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[11][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and enzymes involved in glutathione synthesis.[11][14] While this is a protective response, overwhelming stress induced by high concentrations of cytotoxic quinones can override these defenses.

p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of cell fate in response to cellular stress, including DNA damage.[15] DNA strand breaks caused by quinone-generated ROS can activate p53.[1] Activated p53 functions as a transcription factor that can induce cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.[16][17] The apoptotic function of p53 is mediated through the transcriptional upregulation of pro-apoptotic genes, such as Bax, which directly links the p53 pathway to the mitochondrial apoptotic machinery.[10][18]

References

- 1. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Functional Role of p53 in the Regulation of Chemical-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Thymoquinone on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of Substituted Benzoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of substituted benzoquinones, a class of organic compounds pivotal in various biological and chemical processes. An understanding of their redox behavior is fundamental for applications in drug design, materials science, and biochemistry. This document outlines the influence of various substituents on the electrochemical characteristics of the benzoquinone core, details relevant experimental methodologies, and visualizes key concepts and pathways.

Core Concepts: The Influence of Substituents on Redox Potentials

The electrochemical behavior of benzoquinones is intrinsically linked to their molecular structure, with substituents on the quinone ring playing a critical role in modulating their redox potentials. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density of the quinone system, thereby influencing the ease with which it can accept electrons.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They decrease the electron density on the benzoquinone ring, making it more electrophilic. This increased affinity for electrons results in a positive shift in the reduction potential, meaning the molecule is more easily reduced.

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -C(CH₃)₃) and methoxy (B1213986) (-OCH₃) groups are EDGs. They increase the electron density of the ring, making it less electrophilic. Consequently, the reduction potential shifts to more negative values, indicating that more energy is required for reduction.

This fundamental principle allows for the fine-tuning of the redox properties of benzoquinone derivatives for specific applications.

Quantitative Data on the Electrochemical Properties of Substituted Benzoquinones

The following tables summarize key electrochemical data for a range of substituted p-benzoquinones, providing a comparative analysis of their redox properties.

Table 1: Half-Wave Reduction Potentials of Substituted p-Benzoquinones

This table presents the first half-wave reduction potentials (E₁/₂) for various monosubstituted p-benzoquinones, measured by cyclic voltammetry in a non-aqueous solvent. These values provide a quantitative measure of the ease of reduction for each compound.

| Substituent (R) | First Half-Wave Reduction Potential (E₁/₂ vs. Ag/AgCl) in V |

| -H | -0.51[1] |

| -CH₃ | -0.59[1] |

| -C(CH₃)₃ | -0.62[1] |

| -OCH₃ | -0.68[1] |

| -Cl | -0.34[1] |

| -Br | -0.33[1] |

| -CN | -0.12[1] |

| -NO₂ | +0.16[1] |

Note: These values are compiled from various sources and are intended for comparative purposes. Experimental conditions can significantly influence the exact values.[1]

Table 2: Redox Potentials of Selected Benzoquinone Derivatives

This table provides the first (E'₁) and second (E'₂) formal reduction potentials for a series of benzoquinone derivatives.

| Compound | E'₁ (V vs. SHE) | E'₂ (V vs. SHE) |

| 1,4-Benzoquinone | +0.14 | -0.46 |

| 2-Methyl-1,4-benzoquinone | +0.08 | -0.55 |

| 2,5-Dimethyl-1,4-benzoquinone | +0.02 | -0.64 |

| 2,6-Dimethyl-1,4-benzoquinone | +0.01 | -0.65 |

| Tetramethyl-1,4-benzoquinone | -0.05 | -0.74 |

| 2-Chloro-1,4-benzoquinone | +0.22 | -0.38 |

| 2,5-Dichloro-1,4-benzoquinone | +0.30 | -0.30 |

| 2,6-Dichloro-1,4-benzoquinone | +0.30 | -0.30 |

| Tetrachloro-1,4-benzoquinone | +0.40 | -0.19 |

Note: Values are approximate and can vary based on experimental conditions.

Experimental Protocols

Accurate determination of the electrochemical properties of substituted benzoquinones relies on precise experimental techniques. The following are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical method used to study the redox behavior of chemical species.

Objective: To determine the reduction and oxidation potentials of a substituted benzoquinone and to assess the reversibility of the redox processes.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or graphite (B72142) rod

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) - TBAP) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide).

-

Analyte: The substituted benzoquinone of interest (typically 1-5 mM).

-

Electrochemical Cell: A three-electrode cell.

-

Potentiostat/Galvanostat: An instrument to control the potential and measure the current.

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Dissolve the supporting electrolyte in the chosen solvent to the desired concentration (e.g., 0.1 M).

-

Dissolve the substituted benzoquinone in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

-

Deoxygenation:

-

Purge the analyte solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Maintain an inert gas blanket over the solution throughout the experiment.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat:

-

Initial and Final Potential: A potential at which no faradaic reaction is expected to occur.

-

Vertex Potentials: A potential range that encompasses the expected redox events of the analyte.

-

Scan Rate: The rate at which the potential is swept (e.g., 100 mV/s).

-

-

Initiate the scan and record the resulting voltammogram (current vs. potential).

-

Perform multiple cycles to ensure the stability of the electrochemical response.

-

Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique that can be used for quantitative analysis and to resolve overlapping redox peaks.

Objective: To obtain high-resolution voltammograms and to determine the peak potentials with high accuracy.

Materials: Same as for Cyclic Voltammetry.

Procedure:

-

Follow steps 1-4 of the Cyclic Voltammetry protocol.

-

Differential Pulse Voltammetry Measurement:

-

Set the parameters on the potentiostat:

-

Initial and Final Potential: Define the potential window of interest.

-

Pulse Amplitude: The height of the potential pulse (e.g., 50 mV).

-

Pulse Width: The duration of the pulse (e.g., 50 ms).

-

Scan Rate: The rate of the underlying potential ramp.

-

-

Initiate the scan and record the differential pulse voltammogram.

-

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding complex biological signaling pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathways

Substituted benzoquinones can interact with and modulate various cellular signaling pathways.

References

natural sources and biosynthesis of plant-derived quinones

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Plant-Derived Quinones

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinones are a large and diverse class of aromatic compounds characterized by a fully conjugated cyclic dione (B5365651) structure. In plants, they serve a multitude of functions, from primary roles as electron carriers in photosynthesis and respiration to specialized roles in defense and pigmentation. Their potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, have made them a focal point for natural product research and drug development. This guide provides a comprehensive overview of the natural distribution of plant-derived quinones and the intricate biosynthetic pathways responsible for their formation.

Natural Sources of Plant-Derived Quinones

Quinones are widely distributed throughout the plant kingdom, often accumulating in specific tissues such as roots, bark, or leaves. Their presence is particularly prominent in families like the Rubiaceae, Polygonaceae, Fabaceae, Juglandaceae, and Boraginaceae.[1][2][3] The concentration of these compounds can vary significantly based on the plant species, cultivar, tissue type, and environmental conditions. The following tables summarize the quantitative data for several key medicinal quinones.

Anthraquinones in Rheum Species (Rhubarb)

The roots and rhizomes of Rheum species are a rich source of anthraquinones, which are responsible for their well-known laxative and medicinal properties.

| Quinone | Plant Species | Plant Part | Concentration (% dry weight) | Reference |

| Aloe Emodin | Rheum ribes | Root | 0.39% | [1] |

| Rheum emodi | Root | 0.48% | [1] | |

| Rheum australe | Root | 0.46% | [4] | |

| Emodin | Rheum ribes | Root | 0.014% | [1] |

| Rheum emodi | Root | 0.32% | [1] | |

| Rheum australe | Root | 15% | [4] | |

| Chrysophanol | Rheum ribes | Root | 0.089% | [1] |

| Rheum emodi | Root | 1.56% | [1] | |

| Rheum australe | Root | 1.6% | [4] | |

| Physcion | Rheum ribes | Root | 0.072% | [1] |

| Rheum australe | Root | 4.2% | [4] |

Naphthoquinones: Juglone, Plumbagin, and Shikonin

Naphthoquinones are another significant class of plant-derived quinones with potent biological activities.

| Quinone | Plant Species | Plant Part | Concentration | Reference |

| Juglone | Juglans regia 'Germisara' | Green Husk | 20.56 mg/100g | [5][6] |

| Juglans regia 'Jupanesti' | Green Husk | 42.78 mg/100g | [5][6] | |

| Juglans regia 'Franquette' | Green Husk | 30.12 mg/100g | [5][6] | |

| Juglans regia 'Jupanesti' | Leaves | 22.82 mg/100g | [5][6] | |

| Juglans nigra | Wood Chips | 65.50 µg/g (dry weight) | [7] | |

| Plumbagin | Plumbago zeylanica | Root | 2.81% (w/w) | [8] |

| Plumbago zeylanica | Root | 0.25 - 1.34% | [9] | |

| Plumbago rosea | Root | 0.57 - 1.0% | [9] | |

| Shikonin | Lithospermum erythrorhizon | Root | ~2% yield from dried powder | [3] |

Biosynthesis of Plant-Derived Quinones

The structural diversity of plant quinones arises from a variety of biosynthetic pathways that utilize primary metabolites as precursors. The core aromatic ring and the isoprenoid side chains (in the case of prenylquinones) are synthesized through distinct routes before their eventual condensation and modification.

The Shikimate Pathway: A Gateway to Aromatic Quinones

The shikimate pathway is central to the biosynthesis of the aromatic core of many quinones, including benzoquinones, naphthoquinones, and anthraquinones. This pathway converts simple carbohydrate precursors into the aromatic amino acids and other key aromatic intermediates.

For naphthoquinones like juglone, the pathway proceeds from chorismate via o-succinylbenzoic acid (OSB).[2] For many benzoquinones, such as plastoquinone (B1678516) and ubiquinone (Coenzyme Q), the pathway provides precursors like tyrosine and 4-hydroxybenzoic acid (4HB).[10][11]

Caption: The Shikimate Pathway leading to various quinone classes.

Isoprenoid Pathways: Building the Prenyl Side Chains

Many quinones, such as plastoquinone, ubiquinone, and shikonin, feature isoprenoid side chains of varying lengths. These chains are synthesized via two primary pathways: the Mevalonate (MVA) pathway, which is active in the cytosol, and the Methylerythritol Phosphate (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Geranyl pyrophosphate (GPP, C10), a key precursor for the side chain of shikonin, and longer-chain prenyl pyrophosphates for plastoquinone and ubiquinone, are formed by the sequential addition of these C5 units.[10][11]

Caption: The MVA and MEP pathways for isoprenoid precursor synthesis.

Regulation of Quinone Biosynthesis

The production of quinones, particularly those involved in plant defense, is tightly regulated. Plant hormones, especially jasmonates, play a crucial role as signaling molecules that can induce the expression of genes encoding biosynthetic enzymes.[2] This induction is often mediated by specific families of transcription factors (TFs), such as MYB and C2H2 zinc-finger proteins, which bind to promoter regions of pathway genes, thereby activating their transcription.[2][12]

Caption: Jasmonate signaling pathway for induction of quinone biosynthesis.

Experimental Protocols: Extraction and Quantification

The analysis of plant-derived quinones requires robust methods for their extraction from complex plant matrices followed by accurate quantification.

General Workflow for Quinone Analysis

A typical experimental workflow involves sample preparation, extraction, purification, and analysis, most commonly by High-Performance Liquid Chromatography (HPLC).

Caption: General experimental workflow for quinone extraction and analysis.

Detailed Methodology: HPLC Quantification of Anthraquinones in Rheum spp.

This protocol is a representative method adapted from studies on Rheum species.[1][4]

1. Plant Material Preparation:

-

Collect root samples of the desired Rheum species.

-

Wash the roots thoroughly to remove soil and debris.

-

Dry the material in an oven at 40-50°C until a constant weight is achieved.

-

Grind the dried roots into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

2. Extraction Procedure (Reflux Extraction):

-

Weigh accurately about 1.0 g of the dried root powder.

-

Place the powder into a round-bottom flask.

-

Add 50 mL of chloroform (B151607) (or another suitable solvent like methanol).

-

Connect the flask to a reflux condenser and heat the mixture in a water bath.

-

Reflux for 1 hour. For exhaustive extraction, the process can be repeated three times with fresh solvent.

-

Cool the extract to room temperature.

3. Sample Preparation for HPLC:

-

Filter the extract through Whatman No. 1 filter paper.

-

Combine the filtrates (if extraction was repeated) and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried residue in a known volume (e.g., 10 mL) of the HPLC mobile phase or methanol.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

-

Instrument: High-Performance Liquid Chromatography system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and acidified water is common. For example, Acetonitrile and 0.1% acetic acid in water (75:25, v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30°C.

5. Quantification:

-

Prepare stock solutions of analytical standards (e.g., aloe-emodin, emodin, chrysophanol) in methanol.

-

Create a series of calibration standards by diluting the stock solutions to different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Identify the quinone peaks in the sample chromatogram by comparing their retention times with the standards.

-

Quantify the amount of each quinone in the sample by interpolating its peak area on the calibration curve.

-

Express the final concentration as a percentage or mg/g of the initial dry plant material.

Conclusion

Plant-derived quinones represent a vast and promising source of bioactive compounds for pharmaceutical and industrial applications. A thorough understanding of their natural distribution and biosynthetic origins is critical for their effective exploitation. The integration of phytochemical analysis, molecular biology, and metabolic engineering provides a powerful toolkit for exploring and harnessing the chemical diversity of these valuable natural products. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in the research and development of plant-based therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. notulaebotanicae.ro [notulaebotanicae.ro]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. seejph.com [seejph.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]

- 11. Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C2H2 Zinc-Finger Transcription Factors Coordinate Hormone–Stress Crosstalk to Shape Expression Bias of the Flavonoid Pathway in Safflower (Carthamus tinctorius L.) [mdpi.com]

The Pivotal Role of Quinones as Electron Shuttles in Photosynthetic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of quinones as mobile electron carriers within the photosynthetic electron transport chain. A comprehensive understanding of these molecules is paramount for research in photosynthesis, bioenergetics, and for the development of novel herbicides and compounds that modulate photosynthetic efficiency. This document provides a detailed overview of the structure and function of plastoquinone (B1678516) and phylloquinone, their roles in Photosystem II, the Cytochrome b6f complex, and Photosystem I, and presents detailed experimental protocols for their study.

Introduction to Photosynthetic Quinones

Quinones are a class of organic compounds derived from aromatic compounds by conversion of an even number of -CH= groups into -C(=O)- groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione (B5365651) structure. In photosynthetic organisms, two primary types of quinones are integral to the light-dependent reactions: plastoquinone (PQ) and phylloquinone (vitamin K1). These lipid-soluble molecules are not permanently bound to any single protein complex but move laterally within the thylakoid membrane, serving as essential links in the chain of electron and proton transport.

Plastoquinone (PQ) is a benzoquinone derivative with a long isoprenoid side chain. The most common form is PQ-9, which has a side chain of nine isoprenyl units. PQ operates primarily as a mobile electron and proton carrier between Photosystem II (PSII) and the Cytochrome b6f complex. It exists in three redox states: the fully oxidized quinone (PQ), the partially reduced semiquinone radical (PQ•-), and the fully reduced and protonated quinol (PQH2).

Phylloquinone (PhQ) , a naphthoquinone, serves as a crucial electron carrier within Photosystem I (PSI). It accepts an electron from the primary electron acceptor, a chlorophyll (B73375) a molecule designated A0, and passes it on to a series of iron-sulfur clusters.

Quinones in the Photosynthetic Electron Transport Chain

The light-dependent reactions of photosynthesis can be visualized through the "Z-scheme," which illustrates the flow of electrons from water to NADP+. Quinones play a central role in this process, facilitating electron transfer between the major protein complexes embedded in the thylakoid membrane.

Plastoquinone in Photosystem II

In PSII, two plastoquinone molecules, designated QA and QB, are bound at specific sites.[1] QA is tightly bound and functions as a one-electron acceptor. It receives an electron from pheophytin, the primary electron acceptor of PSII. QB is more loosely bound and acts as a two-electron gate. QA transfers a single electron to QB, forming a stable semiquinone radical (QB•-). Following a second photochemical event, QA is reduced again and transfers a second electron to QB•-. This doubly reduced QB molecule then picks up two protons from the stroma to form plastoquinol (PQH2). The PQH2 is then released from the QB site and enters the mobile plastoquinone pool within the thylakoid membrane. A new, oxidized PQ molecule from the pool then binds to the empty QB site, ready for the next cycle.

The Plastoquinone Pool and the Cytochrome b6f Complex

The plastoquinol (PQH2) produced by PSII diffuses laterally through the thylakoid membrane to the Cytochrome b6f complex. This complex catalyzes the transfer of electrons from PQH2 to the soluble electron carrier plastocyanin and couples this electron transport to the translocation of protons from the stroma to the lumen, contributing to the proton motive force that drives ATP synthesis. This process is known as the Q-cycle.

In the Q-cycle, a PQH2 molecule binds to the Qo site of the cytochrome b6f complex and is oxidized. One of its two electrons is transferred via a high-potential chain, involving the Rieske iron-sulfur protein and cytochrome f, to plastocyanin. The second electron is transferred via a low-potential chain, involving two b-type hemes (bL and bH), to an oxidized plastoquinone molecule bound at the Qi site, reducing it to a semiquinone. A second PQH2 molecule is then oxidized at the Qo site. Again, one electron reduces plastocyanin, and the other reduces the semiquinone at the Qi site to PQH2, which is then released back into the plastoquinone pool. This cyclical process effectively pumps four protons across the membrane for every two electrons transferred to plastocyanin.

Phylloquinone in Photosystem I

In Photosystem I, phylloquinone (A1) acts as the secondary electron acceptor. It receives an electron from the primary acceptor A0, a specialized chlorophyll a molecule. The phylloquinone is then oxidized by a series of three iron-sulfur clusters (Fx, FA, and FB), which in turn reduce ferredoxin, the final soluble electron acceptor of the photosynthetic electron transport chain.

Quantitative Data on Photosynthetic Quinones

The following tables summarize key quantitative data regarding the abundance and electrochemical properties of plastoquinone and phylloquinone in the thylakoid membrane.

Table 1: Concentration of Photosynthetic Quinones in Thylakoid Membranes

| Quinone | Concentration (molecules per reaction center) | Molar Ratio (to Chlorophyll) | Reference |

| Plastoquinone Pool | 5 - 10 | ~1:10 | [2] |

| Phylloquinone (in PSI) | 2 | - |

Table 2: Redox Potentials and Kinetic Parameters of Photosynthetic Quinones

| Quinone/Process | Redox Potential (E'₀, mV) | Rate Constant / Half-time | Reference |

| Plastoquinone (PQ/PQH₂) | +110 | - | |

| Phylloquinone (PhQ/PhQ•-) | -800 | - | |

| Electron Transfer QA to QB (PSII) | - | k ≈ 2.5 - 5 x 10³ s⁻¹ (t½ ≈ 200-400 µs) | [3][4][5] |

| Cytochrome b6f Turnover | - | ~100-200 s⁻¹ | [6][7] |

Experimental Protocols for Studying Quinone Function

A variety of experimental techniques are employed to investigate the role of quinones in photosynthesis. Detailed methodologies for three key techniques are provided below.

Isolation and Quantification of Quinones from Thylakoid Membranes via HPLC

This protocol describes the extraction of quinones from leaf tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Water

-

Sodium sulfate (B86663) (anhydrous)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

HPLC system with a C18 reverse-phase column and a diode array detector (DAD) or fluorescence detector

-

Plastoquinone-9 and phylloquinone standards

Procedure:

-

Sample Preparation: Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Extraction: Grind the frozen tissue to a fine powder using a mortar and pestle. Extract the pigments and lipids by adding cold 80% acetone and continuing to grind until a homogenous slurry is formed.

-

Phase Separation: Transfer the slurry to a centrifuge tube. Add an equal volume of hexane and vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Collection of Lipid-Soluble Fraction: Carefully collect the upper hexane phase, which contains the quinones and other lipids.

-

Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Resuspension: Resuspend the dried extract in a known volume of methanol for HPLC analysis.

-

HPLC Analysis:

-

Mobile Phase: A gradient of methanol and water is typically used. For example, a linear gradient from 95% methanol to 100% methanol over 20 minutes.

-

Detection: Plastoquinone and phylloquinone can be detected by their UV absorbance at approximately 255 nm. For higher sensitivity and to distinguish between oxidized and reduced forms, a fluorescence detector can be used after post-column reduction.[8]

-

Quantification: Create a standard curve using known concentrations of plastoquinone-9 and phylloquinone standards. Compare the peak areas from the sample chromatogram to the standard curve to determine the concentration of each quinone in the original leaf tissue.

-

Measurement of the Plastoquinone Pool Redox State using Chlorophyll Fluorescence

Chlorophyll a fluorescence is a powerful, non-invasive technique to probe the redox state of the plastoquinone pool. The method is based on the principle that the fluorescence yield of PSII is dependent on the redox state of its primary quinone acceptor, QA.

Materials:

-

Leaf sample or algal suspension

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips (for leaves)

Procedure:

-

Dark Adaptation: Dark-adapt the sample for at least 20 minutes. This ensures that all reaction centers are open (QA is oxidized) and the PQ pool is in a defined, oxidized state.

-

Measurement of F₀ and Fₘ:

-

Measure the minimum fluorescence (F₀) by applying a weak, modulated measuring light.

-

Apply a short, saturating pulse of light to transiently reduce all QA molecules. The maximum fluorescence yield (Fₘ) is measured during this pulse.

-

-

Actinic Light Illumination: Illuminate the sample with actinic light of a desired intensity to drive photosynthesis.

-

Measurement of F' and Fₘ':

-

During actinic illumination, the steady-state fluorescence yield (F') is recorded.

-

Superimpose saturating pulses on the actinic light to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

-

Calculation of Photochemical Quenching (qP) and Estimation of the PQ Pool Redox State:

-

Calculate the coefficient of photochemical quenching (qP) using the formula: qP = (Fₘ' - F') / (Fₘ' - F₀').

-

The parameter 1 - qP provides an estimate of the fraction of closed PSII reaction centers, which is related to the reduction state of the PQ pool. An increase in 1 - qP indicates a more reduced PQ pool.[9][10][11][12][13]

-

Detection of Semiquinone Radicals by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for detecting and characterizing paramagnetic species, such as the semiquinone radicals formed during photosynthetic electron transport.

Materials:

-

Isolated thylakoid membranes

-

EPR spectrometer with a cryostat

-

EPR tubes

-

Illumination source (for light-induced radical generation)

-

Chemical reductants or oxidants (optional, for trapping specific radical states)

Procedure:

-

Sample Preparation:

-

Isolate thylakoid membranes from fresh leaf tissue.

-

Concentrate the thylakoid suspension to a chlorophyll concentration of 1-5 mg/mL.

-

Transfer the sample to a quartz EPR tube.

-

-

Trapping the Semiquinone Signal:

-

To detect the QA•- signal, the sample can be illuminated at low temperature (e.g., 77 K) to trap the charge-separated state.

-

To detect the QB•- signal, the sample can be treated with an inhibitor such as DCMU, which blocks electron transfer from QA to QB, and then illuminated.

-

Alternatively, chemical redox poising can be used to stabilize semiquinone radicals.

-

-

EPR Spectrum Acquisition:

-

Freeze the sample in the EPR tube using liquid nitrogen.

-

Place the sample in the EPR spectrometer cavity and cool to the desired temperature (typically below 77 K).

-

Acquire the EPR spectrum. The g-value and hyperfine splitting pattern of the signal can be used to identify the specific semiquinone radical.[14][15][16][17][18]

-

-

Data Analysis:

-

Simulate the experimental spectrum to extract the g-tensor and hyperfine coupling constants, which provide information about the electronic structure and environment of the semiquinone radical.

-

Conclusion

Quinones, specifically plastoquinone and phylloquinone, are indispensable components of the photosynthetic electron transport chain. Their ability to act as mobile, lipid-soluble electron and proton carriers allows for the efficient transfer of energy from light-harvesting complexes to the production of ATP and NADPH. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers in plant biology, biochemistry, and related fields to further investigate the intricate roles of these vital molecules. A deeper understanding of quinone function holds the potential for the development of novel strategies to enhance photosynthetic efficiency and for the rational design of new classes of herbicides.

References

- 1. Plastoquinone - Wikipedia [en.wikipedia.org]

- 2. The plastoquinone pool outside the thylakoid membrane serves in plant photoprotection as a reservoir of singlet oxygen scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron Transfer Route between Quinones in Type-II Reaction Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. On rate limitations of electron transfer in the photosynthetic cytochrome b6f complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. On Rate Limitations of Electron Transfer in the Photosynthetic Cytochrome b6f Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous analyses of oxidized and reduced forms of photosynthetic quinones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estimating the redox state of the plastoquinone pool in algae and cyanobacteria via OJIP fluorescence: perspectives and limitations | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 10. biorxiv.org [biorxiv.org]

- 11. A non-invasive assay of the plastoquinone pool redox state based on the OJIP-transient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Semiquinone Radicals from Oxygenated Polychlorinated Biphenyls: Electron Paramagnetic Resonance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Probing molecular interactions of semiquinone radicals at quinone reduction sites of cytochrome bc1 by X-band HYSCORE EPR spectroscopy and quantum mechanical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

Toxicological Effects of Quinone Environmental Contaminants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinones are a class of organic compounds that are widespread in the environment, originating from both natural and anthropogenic sources. They are formed from the oxidation of aromatic compounds, such as polycyclic aromatic hydrocarbons (PAHs), benzene, and phenols, which are common environmental pollutants.[1][2] Exposure to quinone contaminants is a significant public health concern due to their diverse toxicological effects, including cytotoxicity, immunotoxicity, and carcinogenicity.[3][4] This technical guide provides a comprehensive overview of the core toxicological effects of quinone environmental contaminants, with a focus on their mechanisms of action, relevant signaling pathways, and key experimental findings. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.

Core Mechanisms of Quinone Toxicity

The toxicity of quinones is primarily attributed to two main chemical properties: their ability to act as electrophiles and their capacity for redox cycling. These properties lead to two major mechanisms of cellular damage: arylation of macromolecules and the generation of oxidative stress.[4][5]

2.1 Arylation of Macromolecules

Quinones are Michael acceptors and can readily react with nucleophilic groups in macromolecules, such as proteins and DNA.[3][5] This process, known as arylation, can lead to the formation of covalent adducts. Arylation of proteins can impair their function by altering enzyme activity, disrupting protein-protein interactions, and inducing conformational changes. Key protein targets include those with reactive cysteine residues, such as glutathione (B108866) (GSH), heat shock proteins, and various enzymes involved in cellular signaling and detoxification.[3] The formation of DNA adducts can lead to mutations and genomic instability, which are critical events in the initiation of carcinogenesis.[6]

2.2 Oxidative Stress via Redox Cycling

Quinones can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals.[1] This futile cycle, known as redox cycling, leads to the continuous production of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and the highly reactive hydroxyl radical.[4] The excessive production of ROS overwhelms the cellular antioxidant defense systems, leading to a state of oxidative stress. Oxidative stress can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins (protein oxidation), and DNA (oxidative DNA damage).[4]

Key Signaling Pathways Affected by Quinones

Quinone-induced cellular damage triggers a complex network of signaling pathways involved in stress response, cell survival, and cell death.

3.1 Oxidative Stress Response: The Nrf2-ARE Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic quinones or ROS can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression. These genes include those encoding for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[7]

3.2 Inflammatory and Stress-Activated Pathways

Quinone-induced oxidative stress and protein damage can activate several stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in regulating inflammation, apoptosis, and cell differentiation. Quinones can also activate the IκB kinase (IKK) pathway, leading to the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[3]

3.3 Endoplasmic Reticulum (ER) Stress

Arylating quinones can cause an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, leading to ER stress. This activates the unfolded protein response (UPR), which involves signaling pathways such as the PERK pathway. Prolonged or severe ER stress can ultimately trigger apoptosis.[3]

Quantitative Toxicological Data

The following tables summarize quantitative data on the toxicological effects of various quinone environmental contaminants.

Table 1: Cytotoxicity of Quinone Contaminants (IC50 Values)

| Quinone | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| Hydroquinone (B1673460) | A549 (Human Lung Carcinoma) | 24 | 33 | [8] |

| Hydroquinone | A549 (Human Lung Carcinoma) | 1 | 59 | [8] |

| Hydroquinone | Mouse Primary Hepatocytes | 2 | 400 | [1] |

| 1,4-Benzoquinone | V79 (Chinese Hamster Lung) | - | ~15 | [9] |

| 1,4-Benzoquinone | Rat Hepatocytes | - | Varies by analog | [5][10] |

| 6PPD-Quinone | HepG2 (Human Liver Carcinoma) | 48 | 127.50 µg/L (~0.43 µM) | [9] |

| 6PPD-Quinone | L02 (Human Normal Liver) | 48 | 22.51 µg/L (~0.076 µM) | [9] |

Table 2: Ecotoxicity of 6PPD-Quinone (LC50 Values)

| Organism | Life Stage | Exposure Time (h) | LC50 (ng/L) | Reference |

| Coho Salmon (Oncorhynchus kisutch) | Juvenile | 24 | 95 | [1][3] |